molecular formula C12H13ClN2 B11882446 8-Chloro-2-propylquinolin-4-amine CAS No. 1189105-67-6

8-Chloro-2-propylquinolin-4-amine

Cat. No.: B11882446
CAS No.: 1189105-67-6
M. Wt: 220.70 g/mol
InChI Key: OJBKYUFXGOUMJM-UHFFFAOYSA-N
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Description

8-Chloro-2-propylquinolin-4-amine is a quinoline derivative that has garnered interest due to its potential applications in various fields, including medicinal chemistry and industrial processes. Quinoline derivatives are known for their diverse biological activities and are often used as scaffolds in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-2-propylquinolin-4-amine typically involves the functionalization of the quinoline ring. Common synthetic routes include:

    Friedländer Synthesis: This method involves the condensation of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst.

    Skraup Synthesis: This classical method involves the cyclization of aniline derivatives with glycerol and an oxidizing agent like nitrobenzene.

    Doebner-Miller Reaction: This involves the reaction of aniline with α,β-unsaturated carbonyl compounds.

Industrial Production Methods

Industrial production often employs scalable methods such as:

    Transition Metal Catalysis: Utilizing palladium or copper catalysts to facilitate the formation of the quinoline core.

    Microwave-Assisted Synthesis: This method accelerates the reaction process and improves yields by using microwave irradiation.

Chemical Reactions Analysis

Types of Reactions

8-Chloro-2-propylquinolin-4-amine undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: Halogen atoms can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, and alcohols.

Major Products

    Oxidation Products: Quinoline N-oxides.

    Reduction Products: Aminoquinolines.

    Substitution Products: Various substituted quinolines depending on the nucleophile used.

Scientific Research Applications

8-Chloro-2-propylquinolin-4-amine has several scientific research applications:

    Medicinal Chemistry: Used as a scaffold for developing antimalarial, antibacterial, and anticancer agents.

    Biological Studies: Investigated for its potential to inhibit specific enzymes and receptors.

    Industrial Chemistry: Used in the synthesis of dyes, agrochemicals, and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 8-Chloro-2-propylquinolin-4-amine involves its interaction with molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The compound may also interact with cellular receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: A well-known antimalarial drug.

    Amodiaquine: Another antimalarial with a similar quinoline structure.

    Piperaquine: Used in combination therapies for malaria.

Uniqueness

8-Chloro-2-propylquinolin-4-amine is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical reactivity compared to other quinoline derivatives.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

1189105-67-6

Molecular Formula

C12H13ClN2

Molecular Weight

220.70 g/mol

IUPAC Name

8-chloro-2-propylquinolin-4-amine

InChI

InChI=1S/C12H13ClN2/c1-2-4-8-7-11(14)9-5-3-6-10(13)12(9)15-8/h3,5-7H,2,4H2,1H3,(H2,14,15)

InChI Key

OJBKYUFXGOUMJM-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=C2C=CC=C(C2=N1)Cl)N

Origin of Product

United States

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